molecular formula C8H15NO3 B1370867 Ethyl 5-hydroxypiperidine-3-carboxylate CAS No. 915230-04-5

Ethyl 5-hydroxypiperidine-3-carboxylate

Cat. No.: B1370867
CAS No.: 915230-04-5
M. Wt: 173.21 g/mol
InChI Key: IRFBFQHDDSNPRY-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxypiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Piperidine derivative.

    Reagent: Ethyl chloroformate.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various reagents, including halogenating agents (e.g., thionyl chloride) and amines, are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ethyl 5-oxopiperidine-3-carboxylate.

    Reduction: Formation of ethyl 5-hydroxypiperidine-3-methanol.

    Substitution: Formation of ethyl 5-chloropiperidine-3-carboxylate or ethyl 5-aminopiperidine-3-carboxylate.

Scientific Research Applications

Ethyl 5-hydroxypiperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxypiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 5-hydroxypiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-3-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Ethyl 4-hydroxypiperidine-3-carboxylate: The hydroxyl group is positioned differently, potentially leading to different chemical and biological properties.

    Ethyl 5-methylpiperidine-3-carboxylate:

This compound is unique due to the presence of both hydroxyl and carboxylate functional groups, which provide versatility in chemical reactions and potential biological activity.

Properties

IUPAC Name

ethyl 5-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBFQHDDSNPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous HCl was bubbled through a suspension of (±)-5-hydroxypiperidine-3-carboxylic acid (5.6 g, 38.6 mmol) (according to the procedures as disclosed in J. Med. Chem., 25, 1157-1162, (1982)), cooled to 0° C. in EtOH (100 mL), until saturation was reached. The reaction mixture was warmed to room temperature, stirred overnight, then concentrated in vacuo. The crude salt was cooled to 0° C. in CHCl3 (80 mL), and anhydrous NH3 was bubbled through the solution. The resulting white precipitate was removed by vacuum filtration, and the filtrate was concentrated in vacuo to provide 6.6 g (99%) of (±) ethyl 5-hydroxypiperidine-3-carboxylate as a pale yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-hydroxypiperidine-3-carboxylate
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